Isopropyl phosphorodichloridate
Overview
Description
Isopropyl phosphorodichloridate is an organophosphorus compound with the molecular formula C3H7Cl2O2P. It is a colorless liquid that is sensitive to hydrolysis. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl phosphorodichloridate can be synthesized through the reaction of isopropyl alcohol with phosphorus oxychloride. The reaction typically requires a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratio of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form phosphate esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form isopropyl phosphoric acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions with this compound.
Solvents: Anhydrous solvents, such as dichloromethane and tetrahydrofuran, are used to prevent hydrolysis.
Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Major Products Formed
Phosphate Esters: Formed by the reaction with alcohols.
Phosphoramidates: Formed by the reaction with amines.
Isopropyl Phosphoric Acid: Formed by hydrolysis.
Scientific Research Applications
Isopropyl phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a phosphorylating agent in the synthesis of phosphate esters and phosphoramidates.
Biology: Employed in the modification of biomolecules, such as nucleotides and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of isopropyl phosphorodichloridate involves the formation of a phosphoryl intermediate, which can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify proteins and nucleic acids by phosphorylating specific functional groups.
Comparison with Similar Compounds
Isopropyl phosphorodichloridate is similar to other phosphorodichloridates, such as methyl phosphorodichloridate and ethyl phosphorodichloridate. it is unique in its reactivity and the specific products it forms. The isopropyl group provides different steric and electronic properties compared to methyl and ethyl groups, leading to variations in reaction rates and product distributions.
List of Similar Compounds
- Methyl phosphorodichloridate
- Ethyl phosphorodichloridate
- Phenyl phosphorodichloridate
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Properties
IUPAC Name |
2-dichlorophosphoryloxypropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2O2P/c1-3(2)7-8(4,5)6/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWJSDHWXDVXDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336828 | |
Record name | Isopropyl phosphorodichloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56376-11-5 | |
Record name | Isopropyl phosphorodichloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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